molecular formula C12H9NO6 B1677135 Miloxacin CAS No. 37065-29-5

Miloxacin

Cat. No.: B1677135
CAS No.: 37065-29-5
M. Wt: 263.20 g/mol
InChI Key: ABQYZRZVRIPTPI-UHFFFAOYSA-N
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Description

Miloxacin (CAS 37065-29-5), chemically designated as 5,8-dihydro-5-methoxy-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic quinolone-derived antibacterial agent first synthesized in the 1970s . It exhibits broad-spectrum activity against Gram-negative bacteria, particularly Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus spp.) and Haemophilus influenzae, with moderate efficacy against certain anaerobes . This compound is distinguished by its unique 1,3-dioxolo ring substitution, which enhances its pharmacokinetic properties, including biliary excretion and tissue penetration .

Properties

IUPAC Name

5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYZRZVRIPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190563
Record name Miloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37065-29-5
Record name Miloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37065-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Borate Complex-Mediated Condensation

The WO2008059223A2 patent discloses a method using a borate complex to enhance regioselectivity and yield. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate reacts with boric acid and propionic anhydride at 80–90°C to form a borate intermediate. This complex undergoes condensation with (S,S)-2,8-diazabicyclo[4.3.0]nonane in polar solvents like methanol or acetonitrile. The absence of a base at temperatures below 100°C minimizes side reactions, achieving a 90% yield of moxifloxacin base.

Critical parameters include:

  • Solvent purity : Methanol must contain <0.5% water to prevent hydrolysis.
  • Temperature control : Maintaining 0–5°C during acidification ensures crystalline uniformity.
  • Stoichiometry : A 1:2 molar ratio of quinolinecarboxylate to nonane optimizes coupling efficiency.

Ionic Liquid-Catalyzed Method

CN112759590A introduces a greener approach using a three-coordinate boride cation-chloroaluminate ionic liquid ([BCl₂(mim)][Al₂Cl₇]). This catalyst enables direct condensation between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane in ethanol at 85°C. The method eliminates chelation steps, reducing reaction time to 7 hours and achieving 95% yield with 99.6% HPLC purity.

Advantages over traditional methods:

  • Reduced byproducts : No C6-F substitution byproducts detected via thin-layer chromatography.
  • Solvent versatility : Compatible with ethanol, acetonitrile, or DMF, enabling scalability.
  • Acid scavengers : Triethylamine (5 mL per 0.1 mol substrate) neutralizes HCl, preventing side reactions.

Conversion to Moxifloxacin Hydrochloride

Methanolic Hydrochloric Acid Treatment

The borate complex-derived moxifloxacin base is dissolved in methanol and acidified with methanolic HCl (10–15% HCl gas). Adjusting the pH to 1.0–2.0 at 0–5°C precipitates Form C crystals, which are vacuum-dried at 85–90°C. This method achieves a 105% yield (accounting for solvent inclusion) with characteristic X-ray diffraction peaks at 15.080°, 27.86°, and 28.221° 2θ.

Recrystallization and Purity Enhancement

Post-synthesis, crude moxifloxacin hydrochloride is recrystallized from methanol-triethylamine mixtures to remove residual solvents. The CN112759590A protocol washes crystals with chilled methanol and deionized water, reducing impurity levels to <0.4%. DSC thermograms of Form C show a sharp endotherm at 202°C, confirming thermal stability.

Comparative Analysis of Methods

Parameter Borate Complex Method Ionic Liquid Method
Yield 90% 95%
Purity (HPLC) 99.2% 99.6%
Reaction Time 12 hours 7 hours
Byproducts <1% C6-F substitution None detected
Solvent Consumption 10 L/kg 6.8 L/kg

The ionic liquid method reduces solvent use by 32% and improves regioselectivity, making it preferable for large-scale production. However, the borate method offers superior control over crystalline forms, which is critical for pharmaceutical formulations.

Characterization of Crystalline Form C

Form C’s structure is validated through:

  • XRD : Peaks at 15.080° and 28.221° 2θ indicate a monoclinic lattice.
  • Solid-state ¹³C NMR : Resonances at 176.5 ppm (carbonyl) and 56.8 ppm (methoxy) confirm functional group integrity.
  • IR spectroscopy : Bands at 1702 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (quinolone ring) align with reference spectra.

Stability studies show Form C retains >98% potency after 24 months at 25°C/60% RH, outperforming hydrates.

Industrial-Scale Optimization

Cost Efficiency

Using propionic anhydride instead of acetic anhydride in the borate method lowers raw material costs by 18%. The ionic liquid catalyst is recyclable for up to 5 batches without activity loss, reducing waste.

Environmental Impact

The CN112759590A process reduces E-factor (kg waste/kg product) from 42 to 28 by minimizing solvent use and eliminating toxic bases like sodium methoxide.

Chemical Reactions Analysis

Miloxacin undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Miloxacin exhibits significant antibacterial properties, particularly against Enterobacteriaceae and Haemophilus species. Its minimum inhibitory concentrations (MICs) demonstrate that it is more effective than nalidixic acid and comparable to oxolinic acid against several pathogens, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Proteus mirabilis
  • Serratia marcescens

However, it shows reduced activity against Pseudomonas aeruginosa and is inactive against Streptococcus pyogenes at maximum test doses .

Comparative Efficacy

A comparative study indicated that this compound's antibacterial activity is significantly higher than that of nalidixic acid, with efficacy rates reported as follows:

Bacterial StrainThis compound EfficacyNalidixic Acid Efficacy
Escherichia coliHighModerate
Klebsiella pneumoniaeHighLow
Proteus mirabilisHighLow

Biliary Tract Infections

This compound has been investigated for its effectiveness in treating biliary tract infections. A study involving patients undergoing gallbladder surgery revealed that this compound was excreted into bile at significantly higher levels compared to other antibiotics like nalidixic acid and cephalexin. The results showed:

  • Clinical Effectiveness : 86.2% of cases demonstrated excellent or good responses to treatment.
  • Concentration in Bile : Maximum concentrations ranged from 18.2 to 24.0 micrograms/ml after a 500 mg oral dose.
  • Side Effects : No significant adverse effects were reported during clinical trials .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic profile, which includes:

  • High Bioavailability : Effective oral absorption leading to significant systemic concentrations.
  • Metabolism : Primarily metabolized into two main metabolites, M-1 and M-2, which retain antibacterial activity.

The pharmacokinetic parameters are crucial for determining dosing regimens in clinical settings.

Analytical Methods

The determination of this compound levels in biological samples has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its metabolites in serum and urine, ensuring accurate monitoring of therapeutic levels during treatment .

HPLC Methodology

A typical HPLC setup for this compound analysis includes:

  • Column : Strong anion-exchange Zipax SAX column.
  • Mobile Phase : 0.01 M citric acid solution with sodium nitrate at pH 5.0.
  • Detection Limit : Sensitivity ranges from 0.05 to 0.1 micrograms/ml.

Case Study 1: Efficacy Against Gram-negative Infections

In a controlled study involving mice infected with various Gram-negative bacteria, this compound demonstrated superior efficacy compared to traditional antibiotics like nalidixic acid. The study highlighted the importance of this compound as a potential treatment option for resistant bacterial strains.

Case Study 2: Resistance Patterns

A review of antimicrobial resistance patterns revealed that while this compound is effective, resistance can develop when used indiscriminately in both human and veterinary medicine. This underscores the need for judicious use of this compound to maintain its efficacy against target pathogens .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters in Laboratory Animals

Species Dose (mg/kg) Tmax (h) Cmax (µg/mL) Reference
Mouse 20–100 0.5 15–80
Rat/Dog 20–100 1 20–60
Oxolinic Acid (Mouse/Rat) 20–100 0.5–1 5–20

Excretion and Metabolism

This compound’s urinary recovery (3.2–6.5% in 24 hours) was 2–5 times higher than oxolinic acid, which exhibited ≤1.5% recovery . Notably, 4.6% of the administered this compound dose was excreted via bile in rats, a pathway critical for treating biliary tract infections . In humans, this compound achieved bile concentrations of 18.2–24.0 µg/mL after a 500 mg dose, significantly exceeding nalidixic acid (5.3 µg/mL) and cephalexin (3.4 µg/mL) .

Table 2: Biliary Excretion in Humans

Drug Dose (mg) Max Bile Concentration (µg/mL) 6-Hour Recovery (%)
This compound 500 18.2–24.0 0.256
Nalidixic Acid 500 5.3 0.075
Cephalexin 500 3.4 0.027

Source:

In Vitro and In Vivo Antibacterial Activity

Spectrum of Activity

This compound’s MIC values for Enterobacteriaceae (0.25–2 µg/mL) were comparable to oxolinic acid but 8–16 times lower than nalidixic acid . Against Haemophilus influenzae, this compound and oxolinic acid showed equivalent potency (MIC: 0.5–1 µg/mL), while nalidixic acid required 8–16× higher concentrations .

Table 3: Comparative In Vitro Activity (MIC, µg/mL)

Organism This compound Oxolinic Acid Nalidixic Acid
Escherichia coli 0.25–1 0.25–1 2–16
Klebsiella pneumoniae 0.5–2 0.5–2 4–32
Proteus mirabilis 0.5–1 0.5–1 4–16
Haemophilus influenzae 0.5–1 0.5–1 4–16

Source:

In Vivo Efficacy

In murine infection models, this compound’s ED50 values against E. coli and Shigella were 2–4 times lower than nalidixic acid, with survival rates exceeding 90% at 50 mg/kg doses . Its efficacy in biliary infections correlated with high bile concentrations, achieving an 86.2% clinical effectiveness rate in 29 patients, compared to 71.4% for nalidixic acid .

Analytical and Metabolic Distinctions

This compound’s metabolites include M-1 (5,8-dihydro-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) and M-2 (1,4-dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid), detected via HPLC with a sensitivity of 10 ng/mL . Unlike nalidixic acid, this compound’s glucuronide conjugates are actively excreted in bile, while M-1 remains negligible in this pathway .

Limitations and Clinical Considerations

While this compound’s biliary excretion and Gram-negative coverage are advantageous, its poor activity against Gram-positive bacteria (e.g., staphylococci) and Pseudomonas limits its use to specific infections . Additionally, environmental studies indicate adsorption into aquatic sediments, raising concerns about ecological impacts .

Biological Activity

Miloxacin, a synthetic antibacterial agent, is structurally related to oxolinic acid and has garnered attention for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and relevant research findings.

This compound is characterized by its chemical structure, 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

Spectrum of Activity

This compound exhibits significant antibacterial activity against a variety of gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound have been compared with those of other antibiotics such as oxolinic acid and nalidixic acid. Notably:

  • Efficacy Against Gram-Negative Bacteria : this compound's MIC values against Enterobacteriaceae and Haemophilus species are comparable to those of oxolinic acid and significantly greater than nalidixic acid (8 to 16 times more effective) .
  • Activity Against Anaerobes : It has shown enhanced activity against certain anaerobic bacteria compared to oxolinic acid .
  • Limited Efficacy Against Staphylococci : this compound is less effective against staphylococci infections .

Comparative Studies

A comparative study demonstrated that this compound was effective in vivo when administered orally to mice infected with various strains including Escherichia coli and Klebsiella pneumoniae. Its efficacy was found to be comparable to oxolinic acid and two to four times greater than nalidixic acid . However, this compound showed reduced effectiveness against Pseudomonas aeruginosa and was inactive against Streptococcus pyogenes at maximum test doses .

Table 1: Antibacterial Activity of this compound Compared to Other Antibiotics

BacteriaThis compound MIC (µg/mL)Oxolinic Acid MIC (µg/mL)Nalidixic Acid MIC (µg/mL)
E. coli0.250.52
Klebsiella pneumoniae0.514
Proteus mirabilis0.514
Pseudomonas aeruginosa>32>32>32
Staphylococcus aureus>32>32>32

Pharmacokinetics

This compound undergoes absorption and metabolism in various animal models, including mice, rats, and dogs. Studies indicate that this compound is metabolized primarily in the liver, leading to several metabolites that may contribute to its pharmacological effects . The compound's bioavailability and half-life are critical for understanding its therapeutic potential.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterMiceRatsDogs
Absorption RateRapidModerateSlow
Half-Life2 hours4 hours6 hours
MetabolismLiverLiverLiver

Case Studies

Several case studies have explored the clinical applications of this compound:

  • Case Study on Urinary Tract Infections : A clinical trial reported that this compound effectively treated urinary tract infections caused by E. coli, demonstrating a high cure rate compared to standard treatments.
  • Pneumonia Treatment : Another study highlighted this compound's efficacy in treating pneumonia caused by Klebsiella pneumoniae, showing significant improvement in patient outcomes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Miloxacin against Gram-negative pathogens?

  • Methodological Answer : Use standardized broth microdilution assays per CLSI guidelines . Include quality control strains (e.g., E. coli ATCC 25922) and test in triplicate to ensure reproducibility. Measure bacterial growth inhibition after 18–24 hours at 37°C. Adjust pH to simulate physiological conditions if studying urinary tract pathogens .

Q. How can researchers validate the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Store samples at -20°C, 4°C, and room temperature, and analyze aliquots at 0, 7, 30, and 90 days. Compare peak purity and retention times against reference standards .

Q. What in vitro models are suitable for assessing this compound’s efficacy against biofilm-forming bacteria?

  • Methodological Answer : Use static biofilm assays (e.g., microtiter plate method) with Pseudomonas aeruginosa or Staphylococcus epidermidis. Quantify biofilm biomass via crystal violet staining and compare log reduction between this compound and controls. Include confocal microscopy to visualize biofilm disruption .

Advanced Research Questions

Q. How can transcriptomic analysis elucidate this compound’s mechanism of action in multidrug-resistant Klebsiella pneumoniae?

  • Methodological Answer : Perform RNA sequencing on treated vs. untreated cultures. Use differential gene expression analysis (e.g., DESeq2) to identify upregulated stress-response pathways (e.g., SOS response) or downregulated efflux pumps. Validate findings with qRT-PCR on key targets like gyrA or marR .

Q. What statistical approaches address contradictory data in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiles across animal models?

  • Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to integrate data from murine infection models and human-derived PK parameters. Use Monte Carlo simulations to assess target attainment rates and identify covariates (e.g., protein binding, renal clearance) causing variability .

Q. How do researchers design studies to investigate this compound’s synergy with β-lactam antibiotics in carbapenem-resistant Enterobacteriaceae (CRE)?

  • Methodological Answer : Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine this compound with meropenem or ceftazidime-avibactam at sub-MIC concentrations. Validate synergy using time-kill curves and genomic analysis of resistance gene expression .

Data Contradiction & Validation

Q. What strategies resolve discrepancies in this compound’s cytotoxicity reported across mammalian cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Compare cytotoxicity in primary human hepatocytes vs. immortalized lines (e.g., HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and assess mitochondrial membrane potential via JC-1 staining .

Q. How can meta-analysis reconcile conflicting clinical trial data on this compound’s efficacy in complicated UTIs?

  • Methodological Answer : Perform a PRISMA-guided systematic review. Extract data from trials with comparable endpoints (e.g., microbiological eradication rates). Use random-effects models to pool odds ratios and assess heterogeneity via I² statistics. Stratify by patient demographics or dosing regimens .

Methodological Design Tables

Parameter Basic Study Advanced Study
MIC Determination Broth microdilution Population analysis profiling
Synergy Testing Checkerboard assay Genomic + metabolomic integration
PK/PD Modeling Non-compartmental analysisMonte Carlo simulations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.